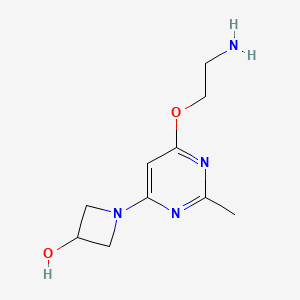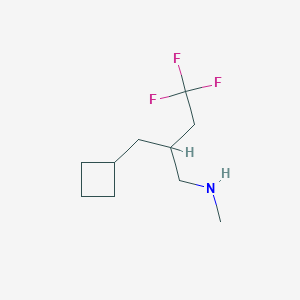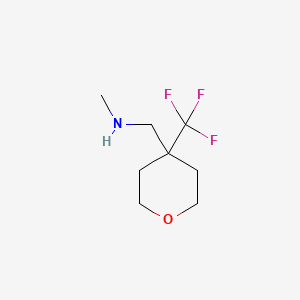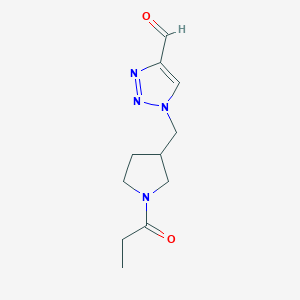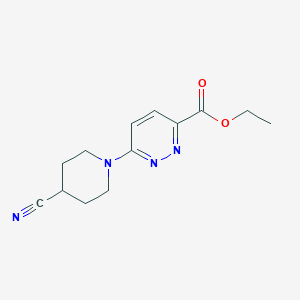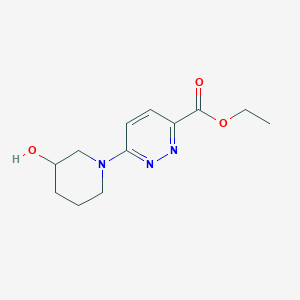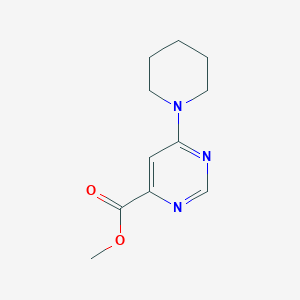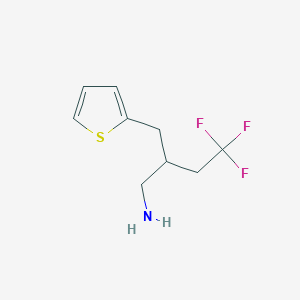
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine
Vue d'ensemble
Description
Trifluoromethylated compounds are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The trifluoromethyl group enhances the metabolic stability and lipophilicity of these compounds, which can improve their bioavailability.
Chemical Reactions Analysis
Trifluoromethylated compounds can participate in various chemical reactions. Their reactivity is largely influenced by the trifluoromethyl group, which can act as an electron-withdrawing group and stabilize negative charge in the molecule .Physical And Chemical Properties Analysis
Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. This group increases the lipophilicity and metabolic stability of these compounds, which can enhance their bioavailability .Applications De Recherche Scientifique
LED-Induced Polymerization
- A study by Zhang et al. (2015) demonstrated the use of star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These derivatives exhibit high polymerization efficiencies under air, making them superior to traditional commercial photoinitiators (Zhang et al., 2015).
Electrochromic Devices
- Research by Yagmur et al. (2013) focused on synthesizing a centrosymmetric polymer precursor, closely related to 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine, for use in electrochromic devices. The copolymer synthesized exhibited eight different colors and improved properties such as redox stability and switching time (Yagmur et al., 2013).
Single-Polymer Systems for Electroluminescence
- Liu et al. (2016) developed a three-armed star-shaped single-polymer system using a derivative of tris(4-(thiophen-2-yl)phenyl)amine for electroluminescent applications. This polymer showed saturated white electroluminescence and amplified spontaneous emission, making it suitable for advanced optoelectronic applications (Liu et al., 2016).
Ring-Opening Polymerization
- Zhou et al. (2007) explored the use of a ytterbium(II) complex with a diaminobis(phenolate) ligand in ring-opening polymerization reactions. This complex showed high efficiency in polymerization, demonstrating the potential utility of related compounds in catalysis and polymer synthesis (Zhou et al., 2007).
Characterization of Molecular Associations
- Devine et al. (2020) studied the molecular association between a compound structurally similar to this compound and 2-hydroxypropyl-β-cyclodextrin. This research contributes to the understanding of molecular interactions and solubility enhancements in pharmaceutical applications (Devine et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NS/c10-9(11,12)5-7(6-13)4-8-2-1-3-14-8/h1-3,7H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCJUMJRWPRNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



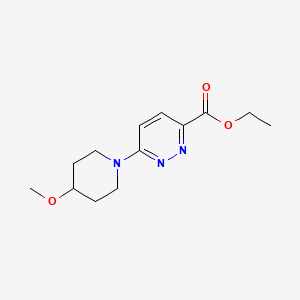
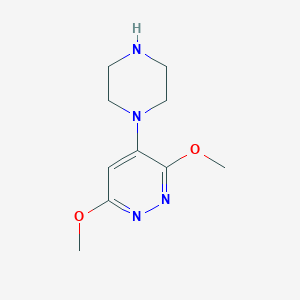
![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)
